

Unveiling 3-Oxopent-4-enoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-oxopent-4-enoic acid

Cat. No.: B1238681

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Abstract

3-Oxopent-4-enoic acid, a vinylogous β -keto acid, represents a molecule of significant interest due to its potential role in cellular metabolism and as a reactive intermediate in organic synthesis. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound. Despite a lack of specific literature detailing its initial discovery and isolation, its existence as a metabolic intermediate in the form of its Coenzyme A ester is documented. This guide outlines the known physicochemical properties, discusses its biological relevance in the context of fatty acid metabolism, and proposes a plausible synthetic pathway with a detailed experimental protocol. The information is presented to facilitate further research and application in drug development and biochemical studies.

Introduction

3-Oxopent-4-enoic acid, also known as 3-keto-4-pentenoic acid, is an organic compound characterized by a carboxylic acid, a ketone, and a terminal alkene functional group. Its structure suggests a high degree of reactivity and potential for diverse chemical transformations. While specific reports on the discovery and isolation of the free acid are not readily available in the scientific literature, its Coenzyme A (CoA) derivative, 3-keto-4-pentenoyl-CoA, has been identified as a metabolite in the β -oxidation of 4-pentenoic acid.^{[1][2]} This observation points to its natural occurrence and biological relevance, particularly in the context of fatty acid metabolism and potential enzyme inhibition. This guide aims to consolidate

the available data and provide a foundational resource for researchers interested in this molecule.

Physicochemical Properties

Quantitative data for **3-oxopent-4-enoic acid** is primarily derived from computational predictions available in public databases such as PubChem.^[3] A summary of these properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₅ H ₆ O ₃	[3]
Molecular Weight	114.10 g/mol	[3]
IUPAC Name	3-oxopent-4-enoic acid	[3]
CAS Number	152826-72-7	[3]
Canonical SMILES	<chem>C=CC(=O)CC(=O)O</chem>	[3]
InChI Key	KSSFJGJUSMXZBDD-UHFFFAOYSA-N	[3]
Topological Polar Surface Area	54.4 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	2	[3]
XLogP3	-0.3	[3]

Table 1: Physicochemical Properties of **3-Oxopent-4-enoic Acid**.

Biological Significance and Metabolic Context

The primary known biological relevance of **3-oxopent-4-enoic acid** stems from its role as a CoA ester in the metabolism of 4-pentenoic acid. 4-Pentenoic acid is a known hypoglycemic

agent and an inhibitor of fatty acid oxidation.[1][4] Its metabolism in mitochondria leads to the formation of 3-keto-4-pentenoyl-CoA.[1][2]

Metabolic Pathway of 4-Pentenoic Acid

The metabolism of 4-pentenoic acid involves its activation to 4-pentenoyl-CoA, followed by β -oxidation. A key intermediate in this pathway is 3-keto-4-pentenoyl-CoA.[1] This metabolite is a potent inhibitor of 3-ketoacyl-CoA thiolase, a crucial enzyme in the β -oxidation spiral.[1][2] The inhibition of this enzyme disrupts fatty acid metabolism, which can explain the hypoglycemic effects of 4-pentenoic acid.[1]



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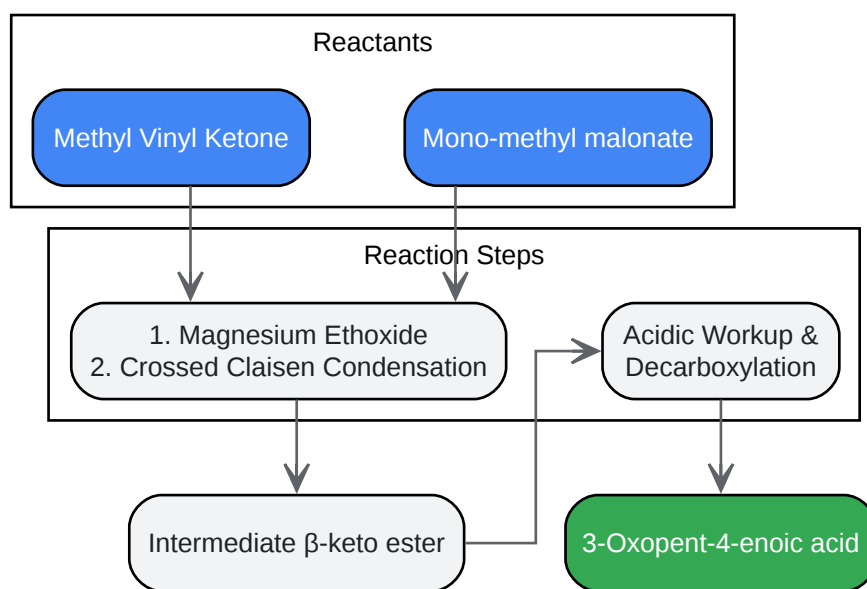
Caption: Metabolic pathway of 4-pentenoic acid leading to the formation of the thiolase inhibitor 3-keto-4-pentenoyl-CoA.

Proposed Synthesis and Experimental Protocols

While a specific, documented synthesis of **3-oxopent-4-enoic acid** is not readily found, a plausible route can be devised based on established methods for the synthesis of β -keto acids. A retro-synthetic analysis suggests that a crossed Claisen condensation between a vinyl ketone derivative and a carboxylate equivalent would be a viable approach.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of methyl vinyl ketone with a protected carboxylate source, such as the magnesium salt of mono-methyl malonate, followed by acidic workup and decarboxylation.



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Caption: Proposed workflow for the synthesis of **3-oxopent-4-enoic acid**.

Detailed Experimental Protocol

This hypothetical protocol is based on general procedures for the synthesis of β -keto acids via a crossed Claisen condensation.[5]

Materials:

- Methyl vinyl ketone (freshly distilled)
- Mono-methyl malonate
- Magnesium turnings
- Anhydrous ethanol
- Anhydrous diethyl ether
- 2 M Hydrochloric acid
- Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Preparation of Magnesium Ethoxide:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.0 eq). Add anhydrous ethanol (2.0 eq) dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction is complete, a solution of magnesium ethoxide in ethanol is obtained.
- **Formation of the Malonate Salt:** To the solution of magnesium ethoxide, add a solution of mono-methyl malonate (1.0 eq) in anhydrous diethyl ether dropwise at room temperature with stirring. Stir the mixture for 1 hour to ensure complete salt formation.
- **Crossed Claisen Condensation:** Cool the reaction mixture to 0 °C in an ice bath. Add a solution of freshly distilled methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.
- **Acidic Workup and Decarboxylation:** Cool the reaction mixture to 0 °C and slowly add 2 M hydrochloric acid until the pH is acidic (pH ~1-2). This will quench the reaction and protonate the intermediate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The acidic conditions will promote the decarboxylation of the intermediate malonic acid derivative.
- **Purification:** Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted malonic acid, followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-oxopent-4-enoic acid**.
- **Characterization:** The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions

3-Oxopent-4-enoic acid is a molecule with potential significance in both biochemistry and synthetic chemistry. While its discovery and isolation are not well-documented, its role as a metabolic intermediate highlights its biological relevance. The proposed synthetic route offers a starting point for its laboratory preparation, which would enable further investigation into its chemical properties and biological activities. Future research should focus on the successful synthesis and characterization of this compound, followed by studies to elucidate its potential as an enzyme inhibitor or a precursor for novel bioactive molecules. Understanding its role in cellular metabolism could provide new insights into metabolic regulation and disease states.

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References

- 1. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. | Semantic Scholar [semanticscholar.org]
- 3. 3-Oxo-4-pentenoic acid | C₅H₆O₃ | CID 5312944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. β -Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
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